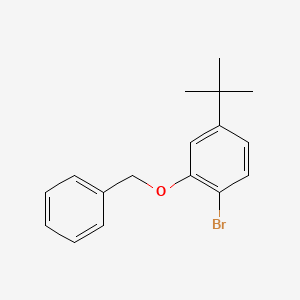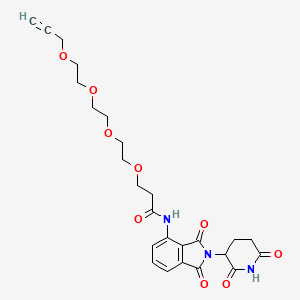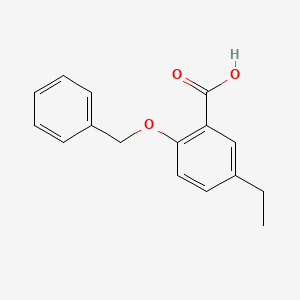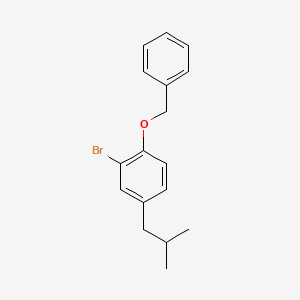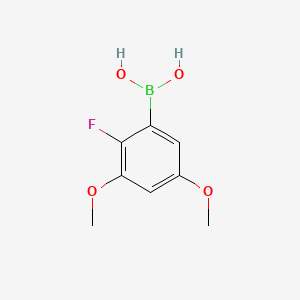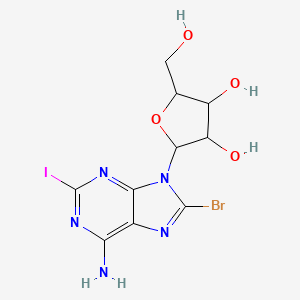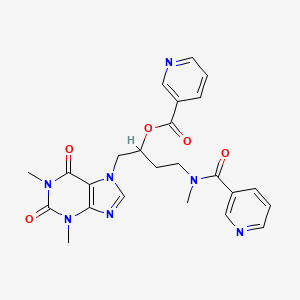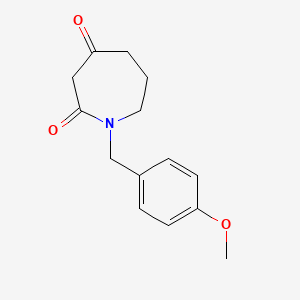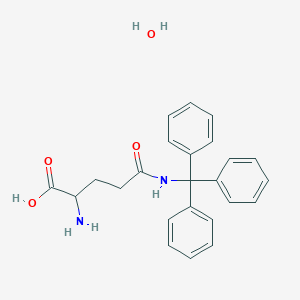
n5-Trityl-d-glutamine hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n5-Trityl-d-glutamine hydrate is a specialty compound used primarily in proteomics research. It is a derivative of d-glutamine, modified with a trityl (triphenylmethyl) group. The molecular formula of this compound is C24H26N2O4, and it has a molecular weight of 406.47 . This compound is known for its stability and utility in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n5-Trityl-d-glutamine hydrate involves the protection of the amino group of d-glutamine with a trityl group. The trityl group is introduced using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
n5-Trityl-d-glutamine hydrate undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be substituted under acidic conditions to yield d-glutamine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The trityl group can be removed through hydrolysis, especially under acidic conditions.
Common Reagents and Conditions
Trityl Chloride:
Acids (e.g., trifluoroacetic acid): Used for the removal of the trityl group.
Bases (e.g., pyridine, triethylamine): Used to facilitate the substitution reactions.
Major Products Formed
d-Glutamine: Formed upon the removal of the trityl group.
Trityl Alcohol: A byproduct of the deprotection reaction.
Aplicaciones Científicas De Investigación
n5-Trityl-d-glutamine hydrate is widely used in scientific research, particularly in:
Proteomics: As a protective group for amino acids during peptide synthesis.
Organic Synthesis: Used in the synthesis of complex organic molecules.
Biological Studies: Investigated for its role in various biochemical pathways
Mecanismo De Acción
The mechanism of action of n5-Trityl-d-glutamine hydrate primarily involves its role as a protective group. The trityl group protects the amino group of d-glutamine from unwanted reactions during synthesis. Upon completion of the desired reactions, the trityl group can be removed under acidic conditions, yielding the free amino group .
Comparación Con Compuestos Similares
Similar Compounds
n5-Trityl-l-glutamine hydrate: Similar in structure but derived from l-glutamine.
n5-Trityl-d-asparagine hydrate: Similar protective group chemistry but with asparagine instead of glutamine.
Uniqueness
n5-Trityl-d-glutamine hydrate is unique due to its specific use in protecting the amino group of d-glutamine. Its stability and ease of removal make it a preferred choice in peptide synthesis and other organic synthesis applications .
Propiedades
Fórmula molecular |
C24H26N2O4 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-amino-5-oxo-5-(tritylamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C24H24N2O3.H2O/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29);1H2 |
Clave InChI |
UKMVWWMCFNOINR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


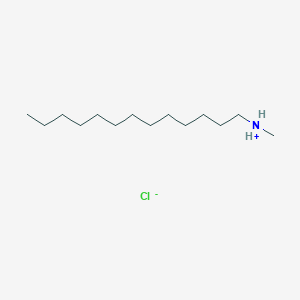
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)
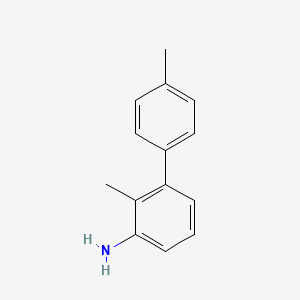
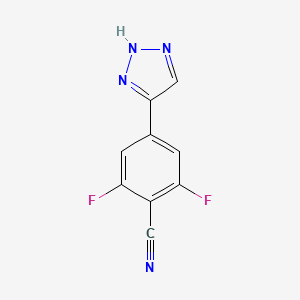
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)

